molecular formula C22H24N4O B2588260 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide CAS No. 1797281-06-1

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

Cat. No. B2588260
CAS RN: 1797281-06-1
M. Wt: 360.461
InChI Key: YEPGDPWGMQSMTC-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide, also known as SKF-96365, is a chemical compound that has been widely used in scientific research. It is a potent blocker of store-operated calcium channels (SOCCs), which are important for the regulation of intracellular calcium levels in cells.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide has been studied for its pharmacokinetics and tissue distribution in the context of its potential as an anti-fibrotic drug. A specific derivative, IN-1130, demonstrated significant bioavailability and permeability, suggesting its potential for oral administration. The compound was found to be readily distributed into major organs like liver, kidneys, and lungs, with a notable metabolite detected in systemic circulation, primarily in the liver. These properties highlight the compound's potential in treating fibrotic conditions and possibly other diseases (Kim et al., 2008).

Electrophysiological Activity and Anti-Arrhythmic Potential

The compound's derivatives have been explored for their electrophysiological activity, particularly in cardiac applications. Some N-substituted imidazolylbenzamides demonstrated potency comparable to established class III anti-arrhythmic agents in in vitro studies, indicating their potential as therapeutic agents for arrhythmias (Morgan et al., 1990).

Antimicrobial and Antitumor Applications

Derivatives of this compound have been synthesized and tested for antimicrobial activity. Novel fused heterocyclic compounds were synthesized and characterized, indicating potential in antimicrobial applications (Khairwar et al., 2021). Additionally, certain derivatives were found to be potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), showing efficacy in suppressing TNF-alpha in human whole blood and potential for oral bioavailability (Ott et al., 2008).

Structural and Chemical Characterization

The structural and molecular characteristics of the compound's derivatives have been extensively studied. For example, the crystal and molecular structures of certain derivatives were reported, providing foundational knowledge for further research and development in various pharmaceutical applications (Richter et al., 2023).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives of the compound have been a focus of several studies, exploring their potential in pharmacological contexts. For instance, the synthesis of guanidine and phosphonic glycine analog derivatives was reported, adding to the compound's chemical versatility and potential applications in different therapeutic areas (Balewski et al., 2021, Khadir et al., 2021).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(19-10-8-18(9-11-19)16-25-14-12-23-17-25)24-15-21-7-4-13-26(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,17,21H,4,7,13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPGDPWGMQSMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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